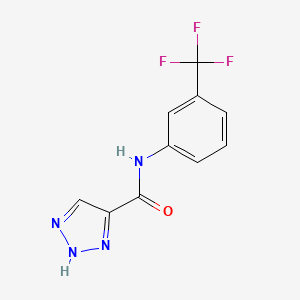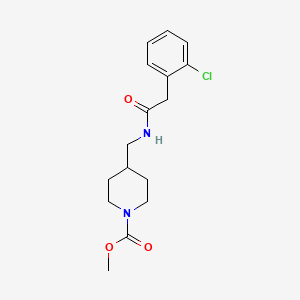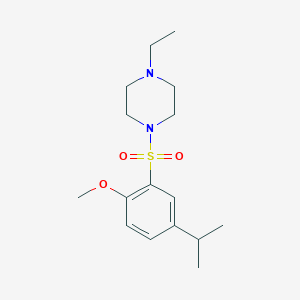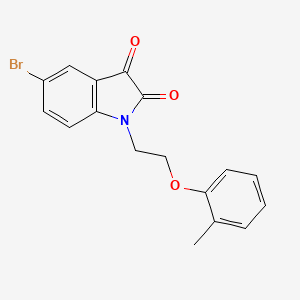![molecular formula C16H15N3O3S B2856052 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 930475-33-5](/img/structure/B2856052.png)
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a thiazol group, and an oxazole group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via various routes such as N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve donor–acceptor, nucleophilic, and oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular weight, density, and melting point can be determined .Scientific Research Applications
Fluorescent Dye Synthesis
Witalewska et al. (2019) utilized related thiazolyl and oxazole moieties as building blocks in synthesizing a variety of fluorescent dyes. These compounds displayed fluorescence in a broad range (412–672 nm) with significant quantum yields (0.1–0.88), indicating potential applications in white light emission and intramolecular charge transfer studies. Such characteristics underline the utility of these structures in developing efficient color-tunable fluorophores for diverse scientific and technological applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Antimicrobial Activity
Desai, Dodiya, and Shihora (2011) investigated derivatives incorporating the thiazolyl moiety for their antibacterial and antifungal activities. Their synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides showed promising in vitro activity against various pathogens, including Escherichia coli and Staphylococcus aureus, which suggests potential applications in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Cytotoxicity Assessment
Hassan, Hafez, and Osman (2014) explored the cytotoxic effects of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides against Ehrlich Ascites Carcinoma (EAC) cells. The synthesis and evaluation of these compounds provide a foundation for further research into anticancer properties, indicating the relevance of such chemical structures in cancer therapy and drug development (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-8-13(19-22-9)15(20)18-16-17-14(10(2)23-16)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGGZAODXUWMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide](/img/structure/B2855971.png)

![[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/no-structure.png)
![3-Benzyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2855981.png)
![2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2855982.png)


![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855985.png)

![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2855987.png)
![Butyl 4-(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2855988.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2855989.png)

